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Compound of Interest |

Compound Name: 6-Chloro-2,4-dimethylnicotinic acid
CAS No.: 630082-81-4
Cat. No.: B1364401
. J

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4) is a highly functionalized pyridine
intermediate used primarily in medicinal chemistry and agrochemical synthesis. Distinguished
by its trisubstituted pyridine ring, it offers a unique combination of reactive centers: an
electrophilic carbon at position 6 (activated for nucleophilic aromatic substitution), a modifiable
carboxylic acid at position 3, and steric-tuning methyl groups at positions 2 and 4. This guide
details its physicochemical profile, synthetic pathways, and reactivity logic for researchers
optimizing scaffold design.

Part 1: Chemical Identity & Physicochemical
Profile[2]

This compound serves as a "steric lock" scaffold; the methyl groups at C2 and C4 restrict the
conformational freedom of substituents at C3, a valuable property for designing rigid drug
candidates.

Table 1: Core Chemical Data
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Property Data

Chemical Name 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid
CAS Number 630082-81-4

Molecular Formula CsHsCINO:2

Molecular Weight 185.61 g/mol

Appearance Off-white to pale yellow crystalline powder

Soluble in DMSO, Methanol, DMF; Sparingly

Solubiliy soluble in water

pKa (Predicted) ~3.5 (Carboxylic acid), ~0.5 (Pyridine N)
Melting Point >160°C (Decomposes)

LogP (Predicted) 21-24

Part 2: Synthetic Routes & Manufacturing[4]

The synthesis of 6-chloro-2,4-dimethylnicotinic acid typically avoids direct chlorination of the
pyridine ring, which lacks regioselectivity. Instead, it relies on the deoxychlorination of a
pyridone precursor using phosphoryl chloride (POCIs).

Primary Synthetic Pathway[2]

o Hantzsch-Type Cyclization: Condensation of ethyl acetoacetate with an ammonia source and
an enamine precursor forms the 2,4-dimethyl-6-hydroxynicotinic acid (exists as the pyridone
tautomer).

o Chlorination (Activation): Treatment with POCIs converts the C6-hydroxyl (lactam) into the
C6-chloride.

o Hydrolysis: If the ester was used in step 1, base-catalyzed hydrolysis yields the final free
acid.
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Figure 1: Synthetic workflow from acyclic precursors to the chloropyridine scaffold.

Critical Process Note: The C2 and C4 methyl groups provide steric bulk that can retard the rate
of chlorination compared to unhindered nicotinic acids. Extended reaction times or catalytic
DMF (Vilsmeier-Haack conditions) are often required to drive the POCIs reaction to completion.

Part 3: Reactivity & Functionalization Strategies

The molecule's value lies in its orthogonal reactivity. The C6-Cl bond and C3-COOH group can
be modified independently, allowing for the rapid generation of diverse libraries.

Nucleophilic Aromatic Substitution (SnAr) at C6

The chlorine atom at C6 is activated by the adjacent ring nitrogen (ortho-like relationship in
terms of electron withdrawal) and the electron-withdrawing carboxyl group at C3. However, the
C4-methyl group exerts a steric penalty, making SnAr reactions slower than in 6-chloronicotinic

acid.
» Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

» Conditions: High temperature (80—120°C) or microwave irradiation is often necessary to
overcome the steric hindrance of the C4-methyl.

Carboxylic Acid Coupling at C3

The acid moiety is sterically crowded by the flanking methyl groups (C2 and C4). Standard
coupling reagents (EDC/NHS) may react sluggishly.

e Optimization: Conversion to the acid chloride (using SOCIz or Oxalyl Chloride) is
recommended before coupling with amines to form amides.
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Figure 2: Divergent reactivity pathways. The C6 position is prone to displacement (SnAr) or
metal-catalyzed coupling, while the C3 position allows amide/ester diversification.

Part 4: Medicinal Chemistry Applications|[8]
"Steric Lock" in Drug Design

In drug development, the 2,4-dimethyl substitution pattern is often employed to force the C3-
amide substituent out of planarity with the pyridine ring. This "twist" can:

e Improve solubility by disrupting crystal packing.

o Enhance selectivity by preventing binding to flat, off-target active sites.

Bioactive Scaffolds

This acid is a precursor to:

e Antispasmodics: Alkylamides derived from this scaffold have demonstrated activity in smooth
muscle relaxation [1].

» Kinase Inhibitors: The 2-amino-pyridine motif (accessible via SnAr on this molecule) is a
"privileged structure” in kinase inhibition (e.g., forming the hinge-binding maotif).
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Part 5: Handling, Stability & Safety
Safety Profile (GHS Classification)

» Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Handling Protocols

o Moisture Sensitivity: The acid chloride derivative is highly moisture-sensitive. The free acid is
stable but should be stored in a desiccator.

e Incompatibility: Avoid strong oxidizing agents.

o Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to
ensure proper incineration protocols.

References
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e Buckles, R. E., et al. (1957). "The Synthesis and Proof of Structure of 2,4-Dimethyl-6-
Hydroxynicotinamide."[1] Journal of the Minnesota Academy of Science.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. "The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotin" by R. E.
Buckles, A. Langsjoen et al. [digitalcommons.morris.umn.edu]

¢ To cite this document: BenchChem. [6-Chloro-2,4-dimethylnicotinic Acid: Technical
Monograph & Utilization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364401#6-chloro-2-4-dimethylnicotinic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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